3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Mechanism of Action
The compound also contains a sulfonyl group attached to the pyrrolidine ring, which could potentially increase the compound’s reactivity and selectivity towards its targets . The ethoxy and methyl groups attached to the phenyl ring could potentially enhance the compound’s lipophilicity, which could improve its ability to cross cell membranes and increase its bioavailability .
The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition. In general, the compound would need to be absorbed into the body, distributed to its site of action, metabolized, and eventually excreted .
The compound’s action environment would depend on the specific biological context in which it is used. Factors such as pH, temperature, presence of other molecules, and cellular conditions could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-25-17-5-4-15(10-13(17)2)27(23,24)22-9-6-14(12-22)26-18-16(11-19)20-7-8-21-18/h4-5,7-8,10,14H,3,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMXAPAJQFXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.